3-Bromo-6-chloro-2-fluorostyrene
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Overview
Description
3-Bromo-6-chloro-2-fluorostyrene is an organic compound with the molecular formula C8H5BrClF. It is a derivative of styrene, where the aromatic ring is substituted with bromine, chlorine, and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-fluorostyrene typically involves halogenation reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-fluorostyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted styrenes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-6-chloro-2-fluorostyrene has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceuticals and biologically active compounds.
Mechanism of Action
The mechanism by which 3-Bromo-6-chloro-2-fluorostyrene exerts its effects involves its ability to participate in various chemical reactions. The presence of halogen atoms on the aromatic ring makes it highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-6-fluorostyrene
- 3-Bromo-6-chloro-2-fluorobenzonitrile
- 3-Bromo-2-fluorostyrene
Uniqueness
3-Bromo-6-chloro-2-fluorostyrene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the styrene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C8H5BrClF |
---|---|
Molecular Weight |
235.48 g/mol |
IUPAC Name |
1-bromo-4-chloro-3-ethenyl-2-fluorobenzene |
InChI |
InChI=1S/C8H5BrClF/c1-2-5-7(10)4-3-6(9)8(5)11/h2-4H,1H2 |
InChI Key |
OWQUZOBYSDKSGE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC(=C1F)Br)Cl |
Origin of Product |
United States |
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